2-Formylpropanedinitrile

Description

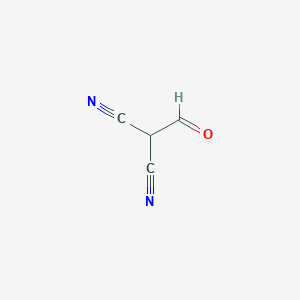

2-Formylpropanedinitrile (CAS: 239118-84-4) is a sodium salt derivative of a propanedinitrile scaffold, characterized by the molecular formula C₄HN₂O·Na and a molecular weight of 116.05 g/mol . The compound features a formyl (-CHO) functional group attached to a propanedinitrile backbone, which consists of two nitrile (-CN) groups.

Properties

IUPAC Name |

2-formylpropanedinitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2O/c5-1-4(2-6)3-7/h3-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMVVCUZSWSHCMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

94.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Formylpropanedinitrile can be synthesized through various methods. One common approach involves the reaction of malononitrile with formaldehyde under basic conditions. The reaction typically proceeds as follows: [ \text{CH}_2(\text{CN})_2 + \text{HCHO} \rightarrow \text{C}_4\text{H}_2\text{N}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reaction. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Formylpropanedinitrile undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid group.

Reduction: The nitrile groups can be reduced to amines.

Substitution: The nitrile groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or alcohols can react with the nitrile groups under basic or acidic conditions.

Major Products Formed:

Oxidation: this compound can be converted to 2-carboxypropanedinitrile.

Reduction: The reduction of nitrile groups yields 2-formylpropanediamine.

Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

2-Formylpropanedinitrile has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and pharmaceuticals.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-formylpropanedinitrile depends on its specific application. In chemical reactions, the formyl and nitrile groups can participate in various transformations, influencing the reactivity and properties of the compound. The molecular targets and pathways involved vary based on the context of its use, such as enzyme inhibition in biological systems or catalytic activity in industrial processes.

Comparison with Similar Compounds

2,2-Dichloropropanedinitrile (CAS: 13063-43-9)

Molecular Formula : C₃Cl₂N₂

Molecular Weight : 134.95 g/mol

Key Features :

Reactivity Comparison :

- The electron-withdrawing chlorine atoms in 2,2-dichloropropanedinitrile enhance electrophilicity at the nitrile groups, favoring nucleophilic substitution reactions.

- In contrast, the formyl group in 2-formylpropanedinitrile introduces aldehyde-like reactivity (e.g., participation in condensation or redox reactions) absent in the dichloro analog.

Other Propanedinitrile Derivatives

While direct analogs of this compound are sparsely documented, related propanedinitrile derivatives include:

- Malononitrile (Propanedinitrile): The parent compound (C₃N₂) lacks substituents, making it highly reactive in Knoevenagel condensations.

- Ethylpropanedinitriles : Alkyl-substituted derivatives exhibit reduced electrophilicity compared to halogenated or carbonyl-containing variants.

Key Differences :

- The sodium counterion in this compound likely improves solubility in polar solvents compared to neutral dinitriles.

- Substituents (formyl vs. alkyl/halogen) dictate regioselectivity in synthetic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.